molecular formula C5H10ClNS B2868964 2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride CAS No. 119340-91-9

2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride

Cat. No.: B2868964
CAS No.: 119340-91-9
M. Wt: 151.65
InChI Key: ZEBBMXFZQBGQJX-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 119340-91-9 . It has a molecular weight of 151.66 and its IUPAC name is 2-(2-propynylsulfanyl)ethanamine hydrochloride . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NS.ClH/c1-2-4-7-5-3-6;/h1H,3-6H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

The compound this compound is a solid . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

Functionalized Macrocycles Synthesis

Research highlights the synthesis of functionalized macrocycles derived from reactions involving amine and acid derivatives, showcasing the utility of similar compounds in creating complex cyclic structures. These macrocycles have potential applications in catalysis, molecular recognition, and material science (Bernhardt et al., 2004).

Corrosion Inhibition

Studies on thiazole and thiadiazole derivatives, including compounds with functional groups similar to "2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride", have demonstrated significant corrosion inhibition properties on metal surfaces. This suggests potential applications in protecting metals from corrosion, particularly in industrial settings (Kaya et al., 2016).

Ketene Dithioacetal Synthesis

The conversion of dithiols to ketene dithioacetals, involving reactions with acids, illustrates the reactivity of sulfur-containing compounds for synthesizing valuable organic intermediates. Such reactions are pivotal in organic synthesis, leading to a variety of products with applications in pharmaceuticals and agrochemicals (Okuyama, 1982).

N3O3 Amine Phenol Ligands

The synthesis and characterization of hexadentate N3O3 amine phenol ligands for Group 13 metal ions underline the importance of sulfur and amine-functionalized ligands in coordination chemistry. These ligands can complex with metals, finding use in catalysis, metal extraction, and possibly in medicinal chemistry (Liu et al., 1993).

Novel Oxazole Synthesis

A method for the three-component synthesis of oxazoles starting from propargyl amine and acid chlorides demonstrates the synthetic versatility of amine and sulfur-functionalized compounds. These oxazoles have applications in pharmaceuticals, agrochemicals, and organic materials (Merkul & Müller, 2006).

Properties

IUPAC Name

2-prop-2-ynylsulfanylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS.ClH/c1-2-4-7-5-3-6;/h1H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBBMXFZQBGQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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